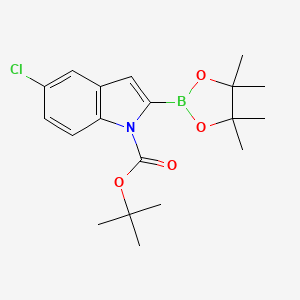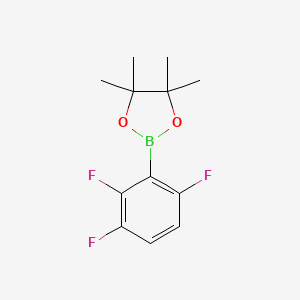
2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound characterized by its bromine and methoxy groups on a naphthalene ring, and its boronic ester functionalities. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of 3-methoxynaphthalene to introduce bromine atoms at the 4 and 7 positions. Subsequent steps include the formation of boronic ester groups through reactions with boronic acids or borate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and esterification processes, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the bromine atoms to hydrogen atoms.
Substitution: : Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2,2'-(4,7-Dibromo-3-hydroxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Reduction: : Formation of 2,2'-(4,7-Dimethylnaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Substitution: : Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound is utilized in various scientific research fields, including:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : In the study of biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in materials science and the development of advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the boronic ester groups can form reversible covalent bonds with diols, which can be useful in biological systems for targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
This compound is unique due to its specific arrangement of bromine and methoxy groups on the naphthalene ring, as well as its boronic ester functionalities. Similar compounds include:
2,2'-(4,7-Dibromonaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): : Lacks the methoxy group.
2,2'-(3-Methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): : Lacks the bromine atoms.
Propiedades
IUPAC Name |
2-[3,8-dibromo-7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30B2Br2O5/c1-20(2)21(3,4)30-24(29-20)15-12-18(28-9)19(27)14-10-16(17(26)11-13(14)15)25-31-22(5,6)23(7,8)32-25/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPNNBFCSWWICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Br)C(=CC(=C3Br)OC)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30B2Br2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8249002.png)
![10,16-dibromo-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8249007.png)
![5-(tert-Butyl)benzo[b]thiophen-3-ol](/img/structure/B8249008.png)




![1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8249048.png)
![2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B8249049.png)





